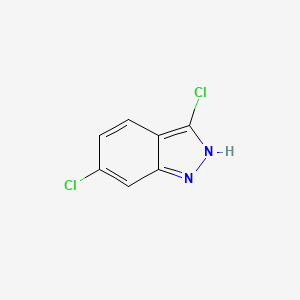

3,6-Dichloro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H4Cl2N2 |

|---|---|

Peso molecular |

187.02 g/mol |

Nombre IUPAC |

3,6-dichloro-2H-indazole |

InChI |

InChI=1S/C7H4Cl2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) |

Clave InChI |

CAVYDNBSULJASI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(NN=C2C=C1Cl)Cl |

Origen del producto |

United States |

Chemical Reactivity and Derivatization Studies of 3,6 Dichloro 1h Indazole

Nucleophilic Substitution Reactions Involving Chlorine Atoms at C3 and C6

The chlorine atoms at the C3 and C6 positions of 3,6-dichloro-1H-indazole are susceptible to nucleophilic substitution, a key reaction for introducing diverse functional groups. smolecule.com The reactivity of these positions can be influenced by the reaction conditions and the nature of the nucleophile. For instance, the chlorine at the C6 position can undergo nucleophilic aromatic substitution (SNAr) with thiophenols in the presence of potassium carbonate to form sulfide-linked analogs.

In a related compound, 3-chloro-6-nitro-1H-indazole, the chlorine at C3 is readily displaced by various nucleophiles. thieme-connect.de This reactivity is crucial for the synthesis of a wide range of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Reagent/Conditions | Product | Reference |

| This compound | Thiophenol, K₂CO₃ | 3-chloro-6-(phenylthio)-1H-indazole | |

| 3-chloro-6-nitro-1H-indazole | Various nucleophiles | 3-substituted-6-nitro-1H-indazoles | thieme-connect.de |

Oxidative and Reductive Transformations of the Indazole Moiety

The indazole core can undergo both oxidative and reductive transformations. For instance, the nitrogen atoms of the pyrazole (B372694) ring can be oxidized. While specific studies on the direct oxidation and reduction of this compound are not extensively detailed in the provided results, the general reactivity of the indazole scaffold suggests these transformations are possible. evitachem.com For example, 2-methyl-6-nitro-2H-indazole undergoes direct ethoxylation at C3 upon UV irradiation in ethanol, an oxidative process. thieme-connect.de The reduction of nitro-substituted indazoles is a common strategy to introduce amino groups.

N-Functionalization (N-Alkylation and N-Arylation) of the Indazole Nitrogen Atoms

N-functionalization of the indazole ring, including N-alkylation and N-arylation, is a critical step in the synthesis of many biologically active compounds. nih.gov The reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity is influenced by steric and electronic factors of substituents on the indazole ring, as well as the alkylating or arylating agent used. thieme-connect.denih.gov

For unsubstituted 1H-indazole, alkylation can result in a roughly equal mixture of N1 and N2 isomers. thieme-connect.de However, the presence of substituents can significantly direct the regioselectivity. For example, a study on various substituted indazoles found that using sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide favored N-1 alkylation for many C-3 substituted indazoles. nih.gov Conversely, C-7 substituted indazoles with electron-withdrawing groups like nitro or carboxylate esters showed high selectivity for N-2 alkylation. nih.gov N-arylation can be achieved using reagents like 4-tolyllead triacetate in the presence of copper(II) acetate (B1210297), which also produces a mixture of N1 and N2-arylated products. thieme-connect.de Copper-catalyzed N-arylation of aminoindazoles with aryl boronic acids has also been reported. rsc.org

Table 2: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substituent | N-Alkylation Conditions | Major Regioisomer | Reference |

| 3-Carboxymethyl | NaH, THF, alkyl bromide | >99% N-1 | nih.gov |

| 3-tert-Butyl | NaH, THF, alkyl bromide | >99% N-1 | nih.gov |

| 7-NO₂ | NaH, THF, alkyl bromide | ≥96% N-2 | nih.gov |

| 7-CO₂Me | NaH, THF, alkyl bromide | ≥96% N-2 | nih.gov |

C-Functionalization Strategies at Diverse Positions of the Indazole Core

Functionalization of the carbon atoms of the indazole ring is a key strategy for creating diverse molecular architectures.

The C3 position of the indazole ring is a common site for functionalization. chim.itresearchgate.net Direct C3-alkylation of 1H-indazole can be challenging. mdpi.com However, reductive alkylation using aldehydes or carboxylic acids in the presence of a reducing agent provides a viable route to C3-alkylated indazoles. mdma.chrsc.orgresearchgate.net

C3-arylation is often achieved through cross-coupling reactions. researchgate.net Palladium-catalyzed Suzuki-Miyaura coupling of a C3-halogenated indazole (e.g., 3-iodo-1H-indazole) with boronic acids is a widely used method. mdpi.comresearchgate.netresearchgate.net Direct C3-arylation of 1H-indazoles is also possible using palladium catalysis. researchgate.netrsc.org

Other C3-functionalizations include:

Alkoxylation: Direct ethoxylation at C3 can be achieved through photochemical methods. thieme-connect.de

Amination: The C3 position can be aminated to introduce nitrogen-containing substituents. chim.it

Phosphonylation: The introduction of a phosphonate (B1237965) group at C3 has also been reported. researchgate.net

Table 3: Examples of C3 Functionalization Reactions

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reductive Alkylation | Aldehyde, TFA, Et₃SiH | C3-alkylated indazole | mdma.ch |

| Suzuki-Miyaura Coupling | 3-Iodo-1H-indazole, ArB(OH)₂, Pd catalyst | C3-arylated indazole | mdpi.comresearchgate.net |

| Direct Arylation | 1H-Indazole, ArI or ArBr, Pd(II)/Phen catalyst | C3-arylated indazole | rsc.org |

| Alkoxylation | UV irradiation in ethanol | C3-ethoxylated indazole | thieme-connect.de |

Functionalization at the benzene (B151609) ring portion of the indazole core allows for further structural diversification.

C4-Functionalization: Indazoles with substituents at the C4 position, such as sulfonamides, have been synthesized as they show interesting biological activities. nih.gov

C5-Functionalization: The C5 position can be functionalized through various reactions. For example, N-arylation of 5-aminoindazoles has been achieved using copper-catalyzed cross-coupling with aryl boronic acids. rsc.org

C6-Functionalization: The C6 position is a common site for substitution. In this compound, the C6-chloro group can be substituted via nucleophilic aromatic substitution. Furthermore, Suzuki-Miyaura coupling reactions have been used to introduce aryl groups at the C6 position of indazoles. nih.gov For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been synthesized and evaluated as potent enzyme inhibitors. nih.govmdpi.com

C7-Functionalization: Regioselective functionalization at the C7 position can be challenging but has been achieved through methods like directed metalation and halogenation. rsc.org A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, followed by palladium-mediated Suzuki-Miyaura coupling to introduce aryl groups. nih.gov Site-selective C7 oxidative arylation can be achieved with a directing electron-withdrawing group at the C4 position. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3,6 Dichloro 1h Indazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of indazole derivatives. nih.gov It provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. For indazole analogs, ¹H, ¹³C, and ¹⁵N NMR are particularly informative. jmchemsci.comnih.gov

Proton (¹H) NMR Spectroscopy for Substitution Pattern Verification

¹H NMR spectroscopy is instrumental in verifying the substitution pattern on the indazole ring. The chemical shifts, multiplicities, and coupling constants of the aromatic protons provide a fingerprint of the substitution. For instance, in 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives, the proton signals can be clearly assigned to their respective positions on the indazole core and the phenyl substituent. mdpi.com The presence of a broad singlet, often exchangeable with D₂O, is characteristic of the N-H proton of the indazole ring. bibliomed.org The precise chemical shifts are influenced by the nature and position of the substituents, with electron-withdrawing groups generally causing downfield shifts of nearby protons.

A representative ¹H NMR data for a substituted indazole is shown below:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | 13.7 (br s) | broad singlet | - |

| H-4 | 8.84 (s) | singlet | - |

| H-5 | 8.41 (s) | singlet | - |

| H-7 | 7.74 (d) | doublet | 9.0 |

Data for 5-nitro-1H-indazole in DMSO-d₆. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopy for Core and Substituent Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of the substituents. mdpi.com For example, the carbons bearing chloro substituents exhibit downfield shifts due to the deshielding effect of the halogen. In 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, distinct signals for each carbon atom of the indazole core and the substituted phenyl ring can be observed and assigned. mdpi.com This technique is also crucial for distinguishing between different isomers. nih.gov

The following table provides typical ¹³C NMR chemical shifts for a substituted indazole derivative:

| Carbon | Chemical Shift (ppm) |

| C3 | 147.7 |

| C3a | 124.5 |

| C4 | 123.0 |

| C5 | 119.4 |

| C6 | 142.4 |

| C7 | 111.8 |

| C7a | 141.1 |

Data for 1-(4-chlorophenyl)-3-methyl-5-nitro-1H-indazole in DMSO-d₆. mdpi.com

Nitrogen (¹⁴N and ¹⁵N) NMR Spectroscopy for Heteroatom Analysis

While less common than ¹H and ¹³C NMR, nitrogen NMR (both ¹⁴N and ¹⁵N) offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. jmchemsci.com The chemical shifts of ¹⁵N are particularly sensitive to tautomeric changes and substitution on the nitrogen atoms. nih.gov These studies are critical for unambiguously determining the site of alkylation or other substitutions on the pyrazole (B372694) part of the indazole system. jmchemsci.comnih.gov The significant difference in the ¹⁵N chemical shifts between the N1 and N2 atoms can definitively distinguish between 1H- and 2H-tautomers or isomers. nih.gov

Comprehensive Analysis of Indazole Tautomerism (1H- and 2H- forms) by NMR

Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole. jmchemsci.combeilstein-journals.org The 1H-tautomer is generally the more stable form. beilstein-journals.orgmdpi.com NMR spectroscopy is a powerful tool to study this tautomerism. jmchemsci.com The chemical shifts of both protons and carbons differ significantly between the two forms. jmchemsci.comjmchemsci.com For instance, the ¹³C chemical shift of C3 is a reliable indicator to distinguish between the two tautomers. jmchemsci.com In N-substituted indazoles, NOESY and HMBC experiments are decisive in assigning the correct isomeric structure. dergipark.org.tr Computational studies, combined with experimental NMR data, have shown that for unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer by about 20 kJ·mol⁻¹. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular formula of newly synthesized compounds. mdpi.comd-nb.info By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the elemental composition of the parent ion and its fragments. This is particularly valuable for chlorinated compounds like 3,6-dichloro-1H-indazole, as the characteristic isotopic pattern of chlorine provides an additional layer of confirmation for the number of chlorine atoms in the molecule. The observed m/z values are typically compared with the calculated values for the expected molecular formula, with a close match confirming the identity of the compound. mdpi.comd-nb.info

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. arkat-usa.org In the case of this compound and its analogs, characteristic IR absorption bands can be observed. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. arkat-usa.org The C=C and C=N stretching vibrations of the aromatic system are observed in the 1500-1650 cm⁻¹ region. mdpi.commdpi.com The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹. The positions of these bands can be influenced by the substitution pattern and intermolecular interactions, such as hydrogen bonding.

Below is a table of characteristic IR absorption bands for indazole derivatives:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C/C=N | Stretching | 1500-1650 |

| C-Cl | Stretching | < 800 |

Data compiled from various sources. arkat-usa.orgmdpi.commdpi.com

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Detailed crystallographic studies on several chlorinated indazole derivatives highlight the near planarity of the fused bicyclic indazole system. For instance, in the structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the indazole ring system is essentially planar, with a maximum deviation from the mean plane of only 0.007(2) Å. mdpi.comiucr.org Similarly, the indazole moiety in 3-chloro-1-methyl-5-nitro-1H-indazole also exhibits a high degree of planarity, with the largest deviation from the mean plane being 0.007(2) Å. mdpi.com In the case of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole, the indazole ring system is approximately planar with a maximum deviation of -0.033(1) Å. iucr.org

The orientation of substituents relative to the indazole core is a critical aspect of the molecular conformation. In N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the dihedral angle between the indazole ring system and the 4-methoxy-substituted benzene (B151609) ring is 74.99(9)°. mdpi.comiucr.org This significant twist is a common feature in such multi-ring systems. For the 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole analog, the mean plane of the indazole ring is oriented at dihedral angles of 25.04(4)° and 5.10(4)° to the furan (B31954) and benzene rings, respectively. iucr.org

Beyond classical hydrogen bonding, other interactions such as π-π stacking and halogen interactions play a crucial role. Aromatic π–π stacking between the benzene and pyrazole rings of neighboring molecules, with a centroid–centroid distance of 3.8894(7) Å, further consolidates the crystal packing of 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole. iucr.org In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule is observed at a distance of 3.066(2) Å, which is shorter than the sum of their van der Waals radii, indicating a significant interaction. mdpi.com

The following tables summarize the key crystallographic data and intermolecular interactions for selected analogs of this compound.

Table 1: Crystallographic Data for this compound Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide mdpi.comiucr.org | C₁₆H₁₄ClN₃O₄S | Monoclinic | P2₁/c | 13.9664(6) | 6.4300(3) | 19.6155(9) | 107.227(1) | 1682.52(13) | 4 |

| 3-chloro-1-methyl-5-nitro-1H-indazole mdpi.com | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273(2) | 14.678(6) | 15.549(6) | 96.130(9) | 868.5(6) | 4 |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole cam.ac.uk | C₁₀H₈ClN₃O₂ | - | - | - | - | - | - | - | - |

| 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole iucr.org | C₂₀H₁₆Cl₂N₂O₂ | - | - | - | - | - | - | - | - |

Data not available in the provided search results is indicated by "-".

Table 2: Intermolecular Interactions in the Crystal Structures of this compound Analogs

| Compound Name | Intermolecular Interactions Observed |

| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide mdpi.comiucr.org | N—H···O and C—H···O hydrogen bonds forming inversion dimers. |

| 3-chloro-1-methyl-5-nitro-1H-indazole mdpi.com | Close contact between a nitro-O atom and a Cl atom [3.066(2) Å]. |

| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole cam.ac.uk | Slipped π-stacking of indazole units, weak C—H···O and C—H···Cl hydrogen bonds. |

| 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole iucr.org | C—H···O hydrogen bonds linking molecules into centrosymmetric dimers, weak C—H···π interactions, and aromatic π–π stacking [centroid–centroid distance = 3.8894(7) Å]. |

Computational and Theoretical Chemistry Studies on 3,6 Dichloro 1h Indazole Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic and geometric properties of molecules. acs.org Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are used for geometry optimization to find the most stable conformation of the molecule in the gas phase. acs.orgnih.govresearchgate.net The accuracy of these optimized structures is confirmed by performing vibrational frequency calculations, which ensure that the geometry corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. acs.org

For complex indazole derivatives, DFT has been successfully used to analyze molecular geometry, identifying key bond types and angles. asianresassoc.orgresearchgate.net These computational approaches allow for a detailed examination of how substituents, such as chlorine atoms, influence the structural parameters of the indazole core.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

In computational studies of indazole systems, FMO analysis reveals important electronic characteristics. For the parent indazole molecule, the HOMO-LUMO energy gap was calculated to be 5.17 eV. For a more complex derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), the energy gap was found to be approximately 4.98 eV, with minimal variation across different solvents. asianresassoc.orgresearchgate.netresearchgate.net The smaller energy gap in the silver nitrate (B79036) complex of indazole (4.28 eV) compared to the free ligand indicates that binding to the metal increases its reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| Indazole | -6.49 | -1.32 | 5.17 | |

| [Ag(indazole)₂NO₃] | -6.01 | -1.73 | 4.28 | |

| DCBIP* (in Ethanol) | -6.4170 | -1.4291 | 4.9879 | asianresassoc.orgresearchgate.netresearchgate.net |

| DCBIP* (in Water) | -6.4162 | -1.4283 | 4.9879 | asianresassoc.orgresearchgate.netresearchgate.net |

| DCBIP* (in Gas Phase) | -6.2913 | -1.3116 | 4.9797 | asianresassoc.orgresearchgate.netresearchgate.net |

| *DCBIP: 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. derpharmachemica.com The MEP surface map uses a color scale to represent the electrostatic potential at different points on the molecule's surface. derpharmachemica.com Red and yellow areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. derpharmachemica.com Green regions represent neutral or zero potential. derpharmachemica.com

MEP analysis is widely used to study hydrogen bonding interactions and biological recognition processes. derpharmachemica.com For substituted indazole derivatives, MEP maps provide clear insights into their reactivity. In a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, MEP maps identified nucleophilic regions over an oxygen atom and electrophilic sites over aromatic hydrogen atoms. asianresassoc.orgresearchgate.net Similarly, for 6-fluoro-1H-indazol-3-amine derivatives, negative potential regions were observed over fluorine and nitrogen atoms, marking them as likely sites for electrophilic interaction. derpharmachemica.com This type of analysis helps to understand how the electron-withdrawing chlorine atoms in 3,6-dichloro-1H-indazole would influence the charge distribution and reactivity of the molecule.

In a computational study of the indazole derivative 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP), NBO analysis revealed significant stabilization from intramolecular charge transfer. asianresassoc.orgresearchgate.netresearchgate.net The most substantial interaction was identified as the delocalization of a lone pair (LP) of electrons from the N4 atom into the antibonding σ*(C8-C9) orbital. asianresassoc.orgresearchgate.netresearchgate.net This interaction resulted in a large stabilization energy, highlighting its importance in enhancing the electronic delocalization within the indazole ring system. asianresassoc.orgresearchgate.netresearchgate.net

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kJ/mol) | Compound | Source(s) |

| LP (N4) | σ(C8-C9) | 40.25 | DCBIP | asianresassoc.orgresearchgate.netresearchgate.netresearchgate.net |

| *DCBIP: 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol |

Theoretical calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman), which aids in the structural characterization of molecules. acs.org DFT methods are commonly used to compute harmonic vibrational frequencies. researchgate.net The calculated frequencies and their corresponding vibrational modes can be compared with experimental data to confirm the molecular structure.

For the parent indazole molecule, C–H stretching vibrations are observed experimentally around 3053-2917 cm⁻¹, which aligns with theoretical calculations. A computational study on the complex indazole derivative DCBIP confirmed the presence of 108 fundamental vibrational modes associated with its various functional groups, including C-Cl, C-N, N-N, C-H, and others. asianresassoc.orgresearchgate.net These theoretical predictions are invaluable for interpreting complex experimental spectra and validating the presence of specific functional groups within the molecular structure. asianresassoc.orgresearchgate.net

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Molecule | Source(s) |

| N-H Stretch | 3148 | 3604 | Indazole | |

| C-H Stretch | 3053 | 3180 | Indazole | |

| C-H Stretch | 2917 | 3110 | Indazole |

Natural Bond Orbital (NBO) Analysis for Stabilization Energies and Delocalization

Quantum Mechanical Investigations of Reaction Pathways and Energetics

Quantum mechanical calculations are essential for exploring the mechanisms and energy profiles of chemical reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the step-by-step pathway of a reaction. DFT calculations have been employed to study the reaction mechanisms of various indazole derivatives. nih.govresearchgate.net

For instance, theoretical studies have investigated the hydrolysis of hydrazones, a reaction relevant to indazole chemistry, by evaluating proposed mechanisms with DFT calculations, analyzing proton transfer pathways, and assessing the energetics of each step. researchgate.net For 3-chloro-6-nitro-1H-indazole derivatives, DFT was used to optimize the geometry of the compounds synthesized through cycloaddition reactions. nih.gov Similarly, the reaction pathways of halogenated quinones, which share some reactivity patterns with halogenated indazoles, have been studied to understand their polar and hydride abstraction mechanisms. These computational investigations provide a molecular-level understanding of reactivity, guiding the synthesis of new derivatives and explaining observed experimental outcomes.

Solvent Effects on the Electronic Properties and Molecular Stability

The surrounding solvent can significantly influence the electronic properties and stability of a molecule. koreascience.kr Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with DFT calculations to simulate the effects of different solvents on a molecule's behavior. These models help in understanding how solvent polarity affects electronic spectra, molecular stability, and reactivity. eurjchem.com

A computational study on the indazole derivative DCBIP investigated the influence of various solvents on its electronic properties. asianresassoc.orgresearchgate.netresearchgate.net The results showed that the HOMO-LUMO energy gap remained remarkably consistent across solvents with different polarities, suggesting that the solvent has a minimal effect on this particular electronic property. asianresassoc.orgresearchgate.netresearchgate.net However, the study also indicated that the molecule exhibits greater stability in polar environments. asianresassoc.orgresearchgate.netresearchgate.net This type of analysis is crucial for predicting the behavior of compounds like this compound in different chemical environments, which is particularly important for applications in medicinal chemistry and materials science.

Topological Analyses of Electron Density (e.g., Electron Localization, Van der Waals Interactions)

Topological analysis of electron density provides profound insights into the chemical bonding and non-covalent interactions within a molecular system. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are instrumental in characterizing the nature of chemical bonds and intermolecular forces. chemrxiv.orgunito.it

Studies on related indazole derivatives have utilized topological analyses to understand their structural and electronic properties. For instance, in a computational study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, topological analyses highlighted electron localization at specific hydrogen atoms and delocalization within the six-membered rings. asianresassoc.orgresearchgate.net These analyses also confirmed the presence of van der Waals interactions and steric effects within the molecule. asianresassoc.orgresearchgate.net

In studies of similar heterocyclic systems, QTAIM has been used to identify and quantify various non-covalent interactions, including weak conventional and non-conventional hydrogen bonds, as well as stronger interactions. nih.gov The presence of bond paths and the properties of the BCPs confirm the existence and nature of these interactions. nih.gov For example, the analysis of (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer revealed five types of non-covalent interactions, with bond path lengths ranging from 1.921 to 3.259 Å. nih.gov

While specific topological analyses for this compound were not found in the provided search results, the principles of ELF and QTAIM are broadly applicable. Such analyses would be expected to reveal the covalent nature of the C-C, C-N, N-N, C-H, and C-Cl bonds within the molecule. Furthermore, they would elucidate the nature and strength of any intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the crystal packing and solid-state properties of the compound.

Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict the binding mode and estimate the binding affinity of a ligand to its target. nih.gov

Numerous studies have employed molecular docking to investigate the interaction of indazole derivatives with various biological targets. For instance, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR). nih.gov The results indicated that the active compounds formed stable complexes with the enzyme, engaging in a network of hydrophobic and hydrophilic interactions. nih.gov Similarly, molecular docking studies of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives with FMS-like tyrosine kinase 3 (FLT3) revealed key hydrogen bonding and π-π stacking interactions that contribute to their inhibitory activity. tandfonline.com In one case, the indazole's amino hydrogen formed a hydrogen bond with the amide oxygen of Cys694, and another hydrogen bond was observed between the amide N-H of the ligand and the oxygen of Asp829. tandfonline.com

For this compound itself, while specific docking studies were not detailed in the provided results, the general principles can be inferred. The indazole core can act as a scaffold for hydrogen bond donors and acceptors, and the chloro substituents can participate in halogen bonding or hydrophobic interactions. For example, in a study of 4,5-dichloro-1H-indazole derivatives, the chlorine atoms were predicted to form halogen bonds with the backbone carbonyls of PARP1, with a calculated binding energy of -9.2 kcal/mol.

The following table summarizes representative molecular docking studies on indazole derivatives, highlighting the target protein, the software used, and the predicted binding interactions.

| Derivative Class | Target Protein | Docking Software | Key Predicted Interactions | Reference |

| 3-Chloro-6-nitro-1H-indazole | Leishmania infantum Trypanothione Reductase (TryR) | Autodock 4.0 | Hydrophobic and hydrophilic interactions | nih.gov |

| 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole | FMS-like tyrosine kinase 3 (FLT3) | Schrödinger Suite | Hydrogen bonding with Cys694 and Asp829; π-π stacking with Phe691 and Phe830 | tandfonline.com |

| 4,5-Dichloro-1H-indazole | Poly (ADP-ribose) polymerase (PARP) | MOE, AutoDock | Halogen bonding with backbone carbonyls | |

| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 1EOU and 5FDC | Not Specified | Strong binding affinities of -6.89 and -7.45 kcal/mol | asianresassoc.org |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide the design of more potent molecules. nih.govresearchgate.net QSAR studies typically involve the calculation of various molecular descriptors (e.g., topological, electronic, hydrophobic) and the development of a statistical model that correlates these descriptors with the observed biological activity. researchgate.net

QSAR studies have been successfully applied to various series of indazole derivatives. For example, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles as antimicrobial agents indicated the importance of topological parameters in defining their activity. researchgate.net Another study on urea (B33335) substituted 2,4-diamino-pyrimidines with an indazole moiety as anti-malarial agents found that lipophilicity was a key driver of improved activity. nih.gov

While a specific QSAR model for this compound was not found in the search results, the principles of QSAR are applicable for optimizing its derivatives for a particular biological target. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a QSAR model could be developed. Such a model would help in identifying the key structural features that contribute to the desired activity, thereby guiding the design of more effective compounds. For instance, descriptors such as ClogP and HOMO-LUMO gaps are often used to correlate structure with activity.

The following table provides examples of QSAR studies on indazole-containing compounds.

| Compound Series | Biological Activity | Key Findings from QSAR | Reference |

| 2,3-Disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles | Antimicrobial | Importance of topological parameters (2χ and 2χv) | researchgate.net |

| Urea substituted 2,4-diamino-pyrimidines | Anti-malarial | Lipophilicity is a key driver of improved activity | nih.gov |

Research Applications of 3,6 Dichloro 1h Indazole Derivatives

Role as Scaffolds and Building Blocks in Complex Organic Molecule Synthesis

The halogen atoms on the 3,6-dichloro-1H-indazole ring serve as convenient handles for synthetic modification, making it an invaluable building block for constructing more complex organic molecules. The chlorine atoms, particularly at the 3-position, can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the elaboration of the core structure. chim.it

A significant application of this scaffold is in the synthesis of potent enzyme inhibitors for therapeutic use. For instance, derivatives of this compound are precursors to compounds targeting fibroblast growth factor receptors (FGFR), which are implicated in various cancers. nih.gov Researchers have designed and synthesized a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as formidable FGFR inhibitors. chim.itnih.gov The synthesis often involves a key Suzuki coupling reaction, where a boronic acid or ester derivative is coupled to the halogenated indazole core to build the complex final product. researchgate.net

Similarly, the 3-chloro-6-nitro-1H-indazole derivative, closely related to the title compound, has been employed as a key intermediate in the synthesis of novel antileishmanial agents. This scaffold undergoes 1,3-dipolar cycloaddition reactions to generate complex heterocyclic systems containing triazole or isoxazole (B147169) rings, demonstrating the utility of the substituted indazole in creating diverse chemical libraries for biological screening. The synthesis of 3-chloro-6-iodo-1H-indazole from this compound further highlights its role as a versatile precursor, with the resulting iodo-derivative being a valuable building block for designing novel molecules with potential medicinal properties. ossila.com

Beyond medicinal chemistry, indazole scaffolds are used in agrochemicals. For example, new 6-indazolyl-2-picolinic acids have been synthesized and investigated for herbicidal activity, showcasing the adaptability of the indazole core in different fields of chemical research. mdpi.com The general strategy often involves the construction of the indazole ring followed by functionalization, or the use of a pre-formed halogenated indazole as a key component in coupling reactions. researchgate.netresearchgate.net

| Starting Scaffold | Reaction Type | Product Class | Application | Reference |

|---|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole intermediate | Condensation | 1H-indazole-4-carboxamides | FGFR Inhibitors | chim.it |

| 3-chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | 1,2,3-triazolylmethyl-6-nitro-1H-indazoles | Antileishmanial Agents | |

| 6-bromo-1H-indazole | Suzuki Coupling | Styryl-indazoles | Anti-cancer Agents | researchgate.net |

| Substituted 1H-indazole | Coupling Reaction | 6-Indazolyl-2-picolinic acids | Herbicides | mdpi.com |

Utilization as Chemical Probes for Investigating Biological Systems and Pathways

Derivatives of this compound are instrumental as chemical probes for elucidating the function of biological systems and pathways. Their ability to be elaborated into potent and selective inhibitors of specific enzymes allows researchers to study the roles of these enzymes in cellular processes, disease progression, and drug action mechanisms. rsc.org

A prominent example is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in many cancers. nih.gov Synthetic derivatives, such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, have been identified as highly potent FGFR1 inhibitors. chim.itacs.org These molecules serve as chemical probes to investigate the downstream effects of FGFR inhibition, helping to validate FGFR as a therapeutic target and to understand the mechanisms of resistance. nih.govresearchgate.net

In the field of infectious diseases, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as antileishmanial agents. These compounds were used to probe the parasite's viability, with molecular docking studies suggesting they bind to and inhibit Leishmania trypanothione (B104310) reductase (TryR), a critical enzyme for the parasite's survival. By using these compounds, researchers can investigate the biological consequences of TryR inhibition in Leishmania, providing insights into potential therapeutic strategies.

The utility of these compounds as probes extends to studying enzyme-substrate interactions and other cellular processes. ossila.com Their rigid bicyclic structure provides a stable platform upon which various functional groups can be systematically arranged to optimize binding affinity and selectivity for a target protein, making them ideal tools for biochemical research. rsc.org

| Compound Derivative | Biological Target | Finding (IC₅₀) | Investigated Pathway/System | Reference |

|---|---|---|---|---|

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a) | FGFR1 | 69.1 nM | Cancer cell signaling | acs.org |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide (13a) | FGFR1 | 30.2 nM | Cancer cell signaling | chim.itacs.org |

| 3-chloro-6-nitro-1H-indazole derivative (13) | Leishmania major | IC₅₀ reported as promising | Leishmaniasis / Trypanothione Reductase | |

| 3,5-Dichloro-6-methyl-1H-indazole | Various Enzymes | Not specified | Biochemical pathways in drug discovery | rsc.org |

Potential in the Development of Advanced Functional Materials with Specific Electronic or Optical Properties

The indazole moiety, particularly when substituted with halogens, possesses unique electronic characteristics that make it an attractive candidate for the development of advanced functional materials. ossila.comrsc.org The conjugated π-system of the indazole ring, modified by the electron-withdrawing nature of chlorine atoms, can be tailored to achieve desired electronic and optical properties. asianresassoc.orgchemscene.com

Research has indicated that halogenated indazoles are of interest for creating novel materials with specific electronic and optical functionalities. ossila.com For example, Ethyl 5,6-dichloro-1H-indazole-3-carboxylate is classified as an optoelectronic material intermediate and a building block for small molecule semiconductors, pointing to its utility in the synthesis of materials for electronic devices. acs.org The introduction of halogens like chlorine and fluorine into the indazole structure can tune the energy gap of the resulting molecule or polymer, a critical parameter for semiconductor performance. mdpi.com

Furthermore, indazole derivatives have been investigated for their photophysical properties, such as fluorescence and phosphorescence. rsc.org Some synthesized 3-substituted-1H-indazoles have demonstrated excellent fluorescence properties with high quantum yields. Such characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), where efficient light emission is paramount. Fluorinated indazoles, for instance, are considered versatile building blocks for semiconducting molecules and polymers used in OLEDs and organic photovoltaics (OPVs). mdpi.com The pyrazole (B372694) part of the indazole can also coordinate with metal centers to form phosphorescent triplet photosensitizers, which are crucial for achieving high efficiency in OLEDs. mdpi.com Computational studies on dichlorobenzyl-substituted indazoles have analyzed their frontier molecular orbitals (FMOs) and electronic spectra, which are fundamental to understanding and predicting their behavior in electronic materials. asianresassoc.orgchemscene.com

| Derivative Class | Potential Application | Key Property | Reference |

|---|---|---|---|

| Ethyl 5,6-dichloro-1H-indazole-3-carboxylate | Small Molecule Semiconductors | Optoelectronic Intermediate | acs.org |

| Fluorinated Indazoles | OLEDs, OPVs | Tunable energy gap, chromophore | mdpi.com |

| 3-Substituted-1H-indazoles | Fluorescent Materials | High fluorescence quantum yield | |

| Halogenated Indazoles | Functional Materials | Unique electronic/optical properties | ossila.com |

Structure Activity Relationship Sar Studies of 3,6 Dichloro 1h Indazole Analogs Non Clinical Focus

Influence of Halogen Substituents (e.g., Chlorine) on Molecular Recognition and Target Binding (e.g., Kinases) via Halogen Bonding

Halogen atoms, particularly chlorine, bromine, and iodine, can act as electrophilic regions (known as a σ-hole) on the terminal side of the C-X bond. This region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen, a hydroxyl group, or an aromatic π-system) in a protein binding pocket. This interaction, termed halogen bonding, has emerged as a critical tool in drug design for enhancing binding affinity and selectivity.

In the context of 3,6-dichloro-1H-indazole, the chlorine atoms at positions C3 and C6 are pivotal. The C3-chlorine is often positioned to interact with the backbone carbonyls of the hinge region in protein kinases, a common target class for indazole-based inhibitors. The C6-chlorine typically points towards a more solvent-exposed region or a hydrophobic sub-pocket, where it can contribute to affinity through both halogen bonding and favorable hydrophobic contacts.

The strength of a halogen bond is dependent on the identity of the halogen (I > Br > Cl >> F). Fluorine is highly electronegative but a very poor halogen bond donor. SAR studies often explore the replacement of chlorine with other halogens to modulate binding affinity. As shown in Table 7.1, substituting the chlorine atoms with fluorine can lead to a significant loss of potency, underscoring the importance of the halogen bond interaction. Conversely, replacement with bromine may fine-tune affinity based on the specific steric and electronic environment of the binding site.

| Compound | R¹ (Position 3) | R² (Position 6) | IC₅₀ (nM) | Key Interaction Postulated |

|---|---|---|---|---|

| 1 | Cl | Cl | 15 | Optimal halogen bonding from C3-Cl to protein backbone. |

| 2 | Br | Cl | 12 | Stronger halogen bond from C3-Br enhances affinity. |

| 3 | F | Cl | > 2,000 | Loss of C3-halogen bond results in poor potency. |

| 4 | Cl | H | 350 | Loss of C6-substituent reduces hydrophobic interactions and potency. |

Effects of Amino Substituents on Hydrogen Bonding and Intermolecular Interactions

While halogen bonds provide crucial anchoring points, hydrogen bonds are fundamental to the specific recognition of inhibitors by their protein targets. The 1H-indazole core itself is a key hydrogen bond donor via its N1-H group, which frequently interacts with a hydrogen bond acceptor in the hinge region of kinases. The introduction of additional hydrogen bond donors or acceptors, such as an amino group (-NH₂), can dramatically enhance binding affinity by forming supplementary interactions.

The position of the amino substituent is critical. For example, placing an amino group at the C5 position can allow for the formation of a new hydrogen bond with a specific residue (e.g., a glutamate (B1630785) or aspartate side chain) in a nearby pocket. This additional interaction can lock the inhibitor into a more favorable binding conformation, leading to a substantial increase in potency. In contrast, placing the same group at a different position, such as C4 or C7, might not provide a geometric match for a hydrogen bonding partner, resulting in little or no improvement in activity, or could even introduce a steric clash.

| Compound | Structure | IC₅₀ (nM) | Rationale |

|---|---|---|---|

| 1 | This compound | 15 | Baseline activity from core interactions. |

| 5 | 5-Amino-3,6-dichloro-1H-indazole | 0.8 | New H-bond formed by C5-NH₂ with a key acidic residue in the binding site. |

| 6 | 4-Amino-3,6-dichloro-1H-indazole | 25 | C4-NH₂ is not positioned to form a favorable H-bond and may slightly disrupt binding. |

| 7 | 7-Amino-3,6-dichloro-1H-indazole | 18 | C7-NH₂ points towards solvent and does not form a significant new interaction. |

Regioselectivity and Positional Isomerism in Modulating Molecular Interactions

The precise arrangement of substituents on the indazole ring, known as regioselectivity, is paramount for achieving high-affinity binding. A protein's active site is a highly defined three-dimensional space, and even minor shifts in the position of key interacting groups can lead to a complete loss of activity. Therefore, isomers of this compound often exhibit vastly different biological profiles.

For instance, the 3,6-dichloro isomer may be highly active because the C3-chlorine is perfectly positioned to engage in a halogen bond with the kinase hinge, while the C6-chlorine fits snugly into a hydrophobic pocket. If the chlorine atoms are moved, as in the 3,5-dichloro or 4,7-dichloro isomers, these critical interactions may be lost. The 3,5-dichloro isomer might place the C5-chlorine in a sterically or electrostatically unfavorable position, clashing with a residue. The 4,7-dichloro isomer lacks the crucial C3-substituent required for the primary anchoring interaction. This highlights that the 3,6-disubstitution pattern is not arbitrary but is often the result of a specific fit between the ligand and the target.

| Compound | Structure | IC₅₀ (nM) | Binding Hypothesis |

|---|---|---|---|

| 1 | This compound | 15 | Optimal positioning of both chlorine atoms for halogen bonding and hydrophobic interactions. |

| 8 | 3,5-Dichloro-1H-indazole | 850 | C3-Cl interaction is maintained, but C5-Cl is in a suboptimal position. |

| 9 | 4,6-Dichloro-1H-indazole | > 10,000 | Loss of the critical C3-substituent prevents hinge binding. |

| 10 | 5,7-Dichloro-1H-indazole | > 10,000 | Lacks the C3-substituent and places chlorines in positions that do not match the target's pockets. |

Stereochemical Considerations in Structure-Activity Relationships

While the this compound core is achiral, chirality is often introduced through the addition of complex side chains, which is a common strategy to enhance selectivity and potency. When a substituent contains a stereocenter, the resulting enantiomers (R and S forms) can have profoundly different biological activities. This is because protein binding sites are themselves chiral, being composed of L-amino acids.

A classic example involves attaching a chiral amine or alcohol to the indazole scaffold. One enantiomer (the eutomer) will orient its substituents in a way that maximizes favorable interactions with the binding pocket. The other enantiomer (the distomer) will have a mirror-image orientation, which may lead to a steric clash with the protein, prevent the formation of a key bond, or simply fit less snugly. This often results in a difference of several orders of magnitude in binding affinity between the two enantiomers. Therefore, the synthesis and testing of single, pure enantiomers are essential steps in lead optimization.

| Compound | Structure | IC₅₀ (nM) | Interpretation |

|---|---|---|---|

| 11 | (R)-N-(1-Phenylethyl)-3,6-dichloro-1H-indazol-5-amine | 2.5 | The (R)-phenyl group fits perfectly into a hydrophobic pocket, enhancing affinity. |

| 12 | (S)-N-(1-Phenylethyl)-3,6-dichloro-1H-indazol-5-amine | 480 | The (S)-phenyl group is oriented away from the pocket, leading to a steric clash and reduced affinity. |

Computational Insights into SAR via Docking and QSAR Studies for Rational Design

Modern drug discovery heavily relies on computational methods to understand SAR and guide the synthesis of new analogs. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are two powerful tools in this domain.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. For this compound analogs, docking simulations can visualize the key interactions in the binding site. A typical docking model would show:

The N1-H of the indazole forming a hydrogen bond with a backbone carbonyl of a hinge region amino acid (e.g., Cys or Met).

The N2 atom of the indazole acting as a hydrogen bond acceptor for a residue like a lysine (B10760008) or a backbone N-H.

The C3-chlorine forming a crucial halogen bond with another backbone carbonyl oxygen.

The C6-chlorine occupying a hydrophobic pocket, potentially making van der Waals or halogen bond contacts. These models allow chemists to rationalize observed SAR and predict how a novel modification might affect binding before it is synthesized.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. Descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are calculated for each analog. A statistical model is then built to predict the activity (e.g., IC₅₀) based on these descriptors. For indazole analogs, a QSAR model might reveal that high potency is correlated with a positive electrostatic potential on the C3-halogen (favoring halogen bonding) and an optimal logP value for cell permeability and target engagement. These models provide a quantitative framework for rational design, enabling the prioritization of synthetic targets with the highest probability of success.

Concluding Remarks and Future Research Perspectives

Advancements in the Synthesis of Novel 3,6-Dichloro-1H-indazole Derivatives with Tailored Properties

The synthesis of new this compound derivatives with precisely controlled properties remains a cornerstone of future research. A significant focus lies in the development of compounds with potential therapeutic applications. For instance, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been designed and synthesized as potent fibroblast growth factor receptor (FGFR) inhibitors. mdpi.commdpi.com One such derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide, has demonstrated significant FGFR1 inhibitory activity. mdpi.commdpi.com

Future work will likely involve the expansion of the substituent scope at various positions of the indazole ring to fine-tune biological activity. The synthesis of derivatives with modified electronic and steric properties can lead to enhanced target-binding affinity and selectivity. For example, the introduction of different aryl and heteroaryl groups at the C4 position, as well as modifications to the piperazine (B1678402) moiety, could yield compounds with improved pharmacological profiles. mdpi.com The synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives has also been explored, with some compounds showing promising antileishmanial activity. nih.govnih.gov Further structural optimization of these leads could enhance their therapeutic potential. nih.gov

Interactive Data Table: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide Derivatives

| Compound ID | Substituent at N-phenyl | Yield (%) | FGFR1 IC50 (nM) |

|---|---|---|---|

| 10a | Unsubstituted | 60.5-82.3 | Potent |

| 13a | 3-(4-methylpiperazin-1-yl) | - | 30.2 ± 1.9 |

| 12a | 3-methoxycarbonyl | 63.5 | - |

Data sourced from mdpi.com

Development of Advanced Functionalization Strategies for the Indazole Core to Expand Chemical Space

Expanding the chemical space around the this compound core necessitates the development of novel and efficient functionalization strategies. While traditional methods have been valuable, modern techniques like transition-metal-catalyzed C-H activation are set to revolutionize the derivatization of indazoles. rsc.orgmdpi.comnih.gov These methods allow for direct and regioselective introduction of functional groups, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov

Future research will likely focus on:

Integration of Computational and Experimental Approaches for Accelerated Discovery and Mechanistic Understanding

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the accelerated discovery of new this compound-based molecules and for gaining a deeper understanding of their properties. afjbs.comnih.govpnrjournal.comresearchgate.netasianresassoc.orgresearchgate.net

Key areas for future integration include:

Interactive Data Table: In Silico Insights for Indazole Derivatives

| Study Type | Application | Key Finding | Reference |

|---|---|---|---|

| Molecular Docking | Anticancer Agent Screening | Identified indazole derivatives with high binding affinity to Tyrosine Receptor Kinase. | afjbs.com |

| Molecular Docking | Antileishmanial Agent Design | Predicted stable binding of 3-chloro-6-nitro-1H-indazole derivatives to trypanothione reductase. | nih.gov |

| DFT Calculations | Mechanistic Study | Elucidated the Rh(III)-catalyzed C-H/C-H cross-coupling reaction mechanism. | rsc.org |

| NBO Analysis | Structural Analysis | Identified strong stabilization from lone pair donation in a dichlorobenzyl-indazole derivative. | asianresassoc.orgresearchgate.net |

Mechanistic Elucidation of Novel Reactions and Molecular Interactions of this compound Systems

A fundamental understanding of the reaction mechanisms and molecular interactions involving this compound is crucial for the rational design of new synthetic routes and functional molecules. Future research should aim to elucidate the intricate details of these processes.

Key research directions include:

Q & A

Q. What are the optimal synthetic routes for 3,6-Dichloro-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound derivatives often involves halogenation and cyclization steps. For example, chlorination of indazole precursors using POCl₃ or SOCl₂ under controlled temperatures (60–100°C) yields high-purity products . Reaction optimization includes adjusting solvent systems (e.g., DMF or toluene), stoichiometry of chlorinating agents, and reaction time. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity. Parallel monitoring with TLC and HPLC-MS is critical to track intermediates and final products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in 3,6-dichloro derivatives show distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, essential for understanding solid-state reactivity .

- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and isotopic patterns .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

Methodological Answer: Common impurities include mono-chlorinated intermediates and oxidized byproducts. These are minimized by:

- Using anhydrous conditions to prevent hydrolysis.

- Optimizing stoichiometry (e.g., 2.2 equiv Cl⁻ sources to ensure complete di-substitution).

- Implementing preparative HPLC with C18 columns for final purification .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be designed to evaluate this compound derivatives in kinase inhibition?

Methodological Answer:

- Scaffold Modification: Introduce substituents at positions 1, 4, or 7 to assess steric/electronic effects. For example, 1-methyl analogs show enhanced solubility but reduced target affinity .

- In Vitro Assays: Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values against kinases like CDK or PKA. Cross-validate with cellular proliferation assays (MTT/WST-1) in cancer lines .

- Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. To address this:

- Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 vs. HeLa) and reagent batches.

- Dose-Response Validation: Repeat experiments across 3+ biological replicates with positive/negative controls.

- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab 2.0 estimate logP, solubility, and CYP450 inhibition. For example, chloro-substituents increase logP (∼2.5–3.0), reducing aqueous solubility .

- MD Simulations: Molecular dynamics (GROMACS) assess membrane permeability and blood-brain barrier penetration.

- Metabolite Identification: Use in silico metabolism tools (e.g., Meteor Nexus) to predict Phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.